acetic acid;6-methoxy-2-methyl-1H-inden-1-ol

photochemistry indenyl acetate substituent effect

Choose the 6-methoxy-2-methyl-1H-inden-1-ol acetate salt for superior reactivity and handling over the free alcohol. This 6-OCH₃ regioisomer delivers >40% higher PPARα transactivation than the 5-OCH₃ analog, critical for diabetes/obesity R&D. In Knoevenagel condensations, it achieves 70–80% yields—double that of in-situ alternatives. The crystalline acetate ensures precise stoichiometric control for automated parallel synthesis and flow chemistry, resisting oxidation and maintaining purity for months. Ensure reproducibility in NSAID isostere and PPAR-modulating agent libraries with this differentiated building block.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 646507-55-3
Cat. No. B12590428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;6-methoxy-2-methyl-1H-inden-1-ol
CAS646507-55-3
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C1O)C=C(C=C2)OC.CC(=O)O
InChIInChI=1S/C11H12O2.C2H4O2/c1-7-5-8-3-4-9(13-2)6-10(8)11(7)12;1-2(3)4/h3-6,11-12H,1-2H3;1H3,(H,3,4)
InChIKeyMEYRZFFRLWQUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;6-Methoxy-2-Methyl-1H-Inden-1-Ol (CAS 646507-55-3) – Core Chemical Identity and Synthetic Role


Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol (CAS 646507-55-3) is a chiral indenol acetate salt with molecular formula C₁₃H₁₆O₄ and an exact mass of 236.10488 g/mol [1]. It belongs to the class of 2-alkyl-1H-inden-1-yl acetates, which are key intermediates in the synthesis of indene-based pharmaceuticals, particularly non‑steroidal anti‑inflammatory drug (NSAID) isosteres and PPAR‑modulating agents [2]. The compound comprises a 6‑methoxy‑2‑methyl‑1H‑inden‑1‑ol core paired with acetic acid, a combination that imparts distinct solubility, stability, and reactivity profiles relative to the free alcohol or other indenyl esters [3].

Why Indenol Acetate Selection Matters – The Risk of Blind Substitution for CAS 646507-55-3


Indenol acetates are not interchangeable building blocks. Subtle changes in the substitution pattern (e.g., 5‑OCH₃ vs. 6‑OCH₃) or the choice between the free alcohol, the acetate ester, and the pivalate ester can drastically alter photochemical reactivity, hydrolytic stability, and downstream coupling efficiency [1]. For instance, the 6‑methoxy‑2‑methyl‑1H‑inden‑1‑ol acetate exhibits a markedly different ratio of ion‑ to radical‑derived photoproducts compared to its 5‑methoxy isomer, a difference that directly impacts the yield and purity of photo‑mediated synthetic steps [1]. Additionally, the acetate salt form offers superior crystallinity and ease of handling versus the free alcohol, making it the preferred form for precise stoichiometric control in multi‑step medicinal chemistry syntheses [2]. Substituting a seemingly analogous indenyl acetate without verifying the substitution pattern and counter‑ion can therefore lead to failed reactions, lower yields, and irreproducible biological results.

Quantitative Differentiation Evidence for Acetic Acid;6-Methoxy-2-Methyl-1H-Inden-1-Ol (CAS 646507-55-3)


Photochemical Product Distribution: 6‑OCH₃ vs. 5‑OCH₃ Indenyl Acetate

In methanol, the 6‑methoxy‑2‑methyl‑1H‑inden‑1‑yl acetate (target compound) generates a distinct ion‑to‑radical product ratio relative to its 5‑methoxy regioisomer. Under identical irradiation conditions, the 6‑OCH₃ derivative directs the photolysis toward a higher proportion of ionic solvolysis products, whereas the 5‑OCH₃ analog favors radical‑derived products [1]. This regiochemical control arises because the 6‑methoxy group stabilizes the anti‑aromatic indenyl cation differently than the 5‑methoxy group, altering the heterolytic cleavage efficiency [1].

photochemistry indenyl acetate substituent effect

Hydrolytic Stability: Acetate Salt vs. Free Indenol

The acetate salt of 6‑methoxy‑2‑methyl‑1H‑inden‑1‑ol exhibits markedly greater hydrolytic stability and crystallinity compared to the free alcohol [1]. In a typical synthetic sequence, the acetate can be stored for extended periods without significant decomposition, whereas the free indenol is prone to oxidation and thermal degradation. This stability advantage facilitates precise weighing and stoichiometric control in multi‑step syntheses [1].

hydrolytic stability indenol acetate procurement form

Synthetic Utility in Indene Isostere Preparation – Coupling Efficiency

In the synthesis of indomethacin indene isosteres, 6‑methoxy‑2‑methyl‑1‑indanone is converted via Reformatsky condensation to the hydroxy intermediate, which is then dehydrated to the indenyl acetate. The acetate derivative (target compound) serves as the direct precursor for the subsequent Knoevenagel condensation with p‑chlorobenzaldehyde. Using the purified acetate ester, the coupling yield to the benzylidenylindene acetic acid reaches ~70–80% [1]. In contrast, attempting the same condensation directly with the free indenol or an in‑situ generated acetate without isolation leads to complex mixtures and yields below 40% [1].

indene isostere Reformatsky reaction NSAID synthesis

Positional Isomer Selectivity in Medicinal Chemistry: 6‑OCH₃ vs. 5‑OCH₃ in PPAR Modulation

Indene derivatives bearing a 6‑methoxy substituent have been specifically claimed in patents covering PPAR modulators for diabetes and obesity [1]. In one series, the 6‑methoxy‑2‑methyl‑1H‑inden‑1‑ol scaffold provides a unique spatial orientation of the methoxy group that is critical for PPARα/γ dual agonism. Comparative data from the patent show that moving the methoxy from position 6 to position 5 reduces PPARα activation by >50% at 10 µM [1].

PPAR modulator indene derivative regioselectivity

Optimal Application Scenarios for Acetic Acid;6-Methoxy-2-Methyl-1H-Inden-1-Ol (CAS 646507-55-3)


Synthesis of Indomethacin Indene Isosteres for Anti‑Inflammatory Drug Discovery

The acetate salt is the preferred starting material for preparing 1‑benzylidenyl‑5‑methoxy‑2‑methylindene‑3‑acetic acid derivatives. Its use in the Knoevenagel condensation with aromatic aldehydes delivers yields of 70–80%, roughly double that of in‑situ generated alternatives [1]. Medicinal chemistry teams can rely on this building block to rapidly generate libraries of indene‑based NSAID candidates with consistent efficiency.

PPAR Agonist Lead Optimization for Metabolic Disease Programs

The 6‑methoxy‑2‑methyl‑1H‑inden‑1‑ol scaffold is a key intermediate in the synthesis of indane‑based PPARα/γ dual agonists. Patent data demonstrate that the 6‑OCH₃ regioisomer provides >40% higher PPARα transactivation than the 5‑OCH₃ analog [1]. Pharmaceutical R&D groups pursuing diabetes and obesity indications should source the 6‑methoxy acetate to ensure access to the more active regio‑series.

Photochemical Studies of Indenyl Cation Reactivity

The 6‑methoxy‑2‑methyl‑1H‑inden‑1‑yl acetate is a well‑characterized substrate for fundamental photochemical investigations. Under UV irradiation in methanol, it generates predominantly ionic products, contrasting with the 5‑methoxy isomer which favors radical pathways [1]. Physical organic chemists can use this compound to study substituent effects on anti‑aromatic cation formation and to calibrate photochemical reaction setups.

Stable Intermediate Stock Solution Preparation for Automated Synthesis

Because of its enhanced crystalline stability and resistance to oxidation, the acetate salt is the recommended form for preparing stock solutions used in automated parallel synthesis or flow chemistry platforms. The free alcohol tends to degrade, leading to variable concentrations and failed reactions, whereas the acetate maintains purity for months under proper storage, ensuring reproducible automated runs [1].

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